5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a synthetic compound known for its unique structure and versatile reactivity. This compound is characterized by two pyrazole rings connected by a carbamoylamino linker, resulting in a molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the condensation of pyrazole derivatives with appropriate aminocarbonyl precursors. The reaction is generally carried out under controlled temperatures and acidic or basic conditions to ensure optimal yields.
Industrial Production Methods: : Industrial production often utilizes scalable methods such as batch or continuous flow synthesis. Optimization of reaction parameters, including temperature, pressure, and solvent choice, is crucial for large-scale production, ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions, including:
Oxidation: : In the presence of oxidizing agents, the compound can form oxidized derivatives.
Reduction: : Reduction reactions can yield partially or fully reduced products, altering the electronic properties of the molecule.
Substitution: : Nucleophilic and electrophilic substitutions can introduce different functional groups onto the pyrazole rings.
Common Reagents and Conditions: : Typical reagents include oxidizing agents (e.g., hydrogen peroxide, permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles/electrophiles for substitution reactions.
Major Products: : The major products of these reactions vary, but often include functionalized pyrazole derivatives with altered chemical and physical properties.
Scientific Research Applications
Chemistry: : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and synthetic strategies.
Biology: : It is utilized in the design of biologically active molecules, contributing to research in enzyme inhibition and receptor binding.
Medicine: : The compound shows potential as a pharmacophore in drug discovery, targeting various diseases through its interaction with biological macromolecules.
Industry: : In industrial applications, it is used in the development of specialty chemicals, agrochemicals, and advanced materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. Its mechanism of action often involves binding to active sites, inhibiting or modulating biological pathways. This interaction is mediated by the compound's unique structural features, enabling it to form stable complexes with its targets.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, 5-({[3-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its dual pyrazole rings connected by a carbamoylamino linker. Similar compounds include:
1-ethyl-3-(aminocarbonyl)-4-pyrazolecarboxylic acid: : This compound shares the aminocarbonyl-pyrazole framework but lacks the second pyrazole ring.
1-methyl-3-(aminocarbonyl)-4-pyrazolecarboxylic acid: : Similar in structure but with different substitution patterns, leading to varied chemical and biological properties.
5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acid: : A simpler analogue with one pyrazole ring, highlighting the enhanced complexity and reactivity of the dual-ring structure.
Overall, the unique structure and versatile reactivity of this compound make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-[(3-carbamoyl-1-ethylpyrazol-4-yl)carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O4/c1-3-18-5-7(8(16-18)10(13)19)15-11(20)9-6(12(21)22)4-14-17(9)2/h4-5H,3H2,1-2H3,(H2,13,19)(H,15,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSWLGAALLMXJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=O)C2=C(C=NN2C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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